2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes benzoyloxy groups, an ethylphenylamino group, and a butanoic acid backbone, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of Benzoyloxy Groups: This step involves the esterification of hydroxyl groups with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Ethylphenylamino Group: This can be achieved through a nucleophilic substitution reaction where an ethylphenylamine reacts with an appropriate intermediate.
Formation of the Butanoic Acid Backbone: This step may involve the use of a malonic ester synthesis or other carboxylation reactions to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(benzoyloxy)-4-aminobutanoic acid: Lacks the ethylphenyl group, making it less hydrophobic.
4-((4-ethylphenyl)amino)-4-oxobutanoic acid: Lacks the benzoyloxy groups, affecting its reactivity and solubility.
Uniqueness
2,3-Bis(benzoyloxy)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2,3-dibenzoyloxy-4-(4-ethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-2-17-13-15-20(16-14-17)27-23(28)21(33-25(31)18-9-5-3-6-10-18)22(24(29)30)34-26(32)19-11-7-4-8-12-19/h3-16,21-22H,2H2,1H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRBVRCSVFQNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.